N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide
Description
N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide is an adamantane-based carboxamide derivative. The adamantane moiety confers rigidity and lipophilicity, while the phenylcarbamoyl group provides a platform for functionalization.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-7-6-23-20(25)11-15-2-4-19(5-3-15)24-21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTFQQBJDMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a methoxyethyl carbamoyl group through nucleophilic substitution reactions.
Coupling Reactions: The functionalized phenyl ring is then coupled with the adamantane core using amide bond formation techniques, often employing reagents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide is , with a molecular weight of approximately 522.7 g/mol. The compound features an adamantane core, which is known for its ability to enhance the pharmacokinetic properties of drugs, including solubility and membrane permeability .
Medicinal Chemistry Applications
1. Central Nervous System Disorders
Research indicates that adamantyl amide derivatives may be effective in treating various central nervous system (CNS) disorders. These compounds have been shown to interact with specific neurotransmitter receptors, potentially modulating neurological activity. A notable study highlighted the use of adamantyl derivatives in treating conditions such as epilepsy and neuropathic pain by inhibiting sodium channels and enhancing neuronal excitability .
2. Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed promising results. The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression .
3. Peptidomimetics
The compound serves as a scaffold for designing peptidomimetics that mimic natural peptide interactions. In studies focused on protein-protein interactions (PPIs), modifications to the adamantane moiety have been shown to enhance binding affinity to target proteins, such as fibroblast growth factor 14 (FGF14). This is particularly relevant in developing treatments for diseases associated with dysfunctional PPIs, including certain neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to adamantane-carboxamide derivatives with diverse substituents (Table 1). Key differences include:
- Substituent Type : The 2-methoxyethyl carbamoyl group contrasts with sulfonyl hydrazines (11c, 11d), oxadiazoles (), and triazoles ().
- Phenyl Ring Modifications : Unlike bromophenyl (11d) or methylbiphenyl (6a, 6b) groups, the target compound features a flexible carbamoylmethyl linker.
Table 1: Structural Comparison of Adamantane-Carboxamide Derivatives
*Calculated based on structural similarity.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic tert-butyl () or bromophenyl (11d) derivatives.
- Melting Points : Analogs with rigid sulfonyl hydrazine groups (e.g., 11c, 11d) exhibit lower melting points (145–165°C) compared to methylbiphenyl derivatives (224.9°C), suggesting substituent flexibility impacts crystallinity .
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30N2O3
- Molecular Weight : 370.49 g/mol
- CAS Number : 1060286-82-9
The compound features an adamantane core, which is known for its unique structural properties that enhance bioactivity. The presence of a carbamoyl group and a methoxyethyl substituent contributes to its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | <10 |
| MCF-7 (Breast Cancer) | <10 |
| HCT-116 (Colorectal) | Moderate |
| HepG-2 (Liver Cancer) | Moderate |
| PC-3 (Prostate Cancer) | Weak |
The compound exhibited potent antiproliferative activity against HeLa and MCF-7 cell lines, suggesting a promising application in cancer therapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies indicate that it may act as a non-covalent inhibitor of critical enzymes involved in cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. It was evaluated against various bacterial strains and demonstrated moderate inhibitory effects, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. The results indicated moderate inhibition, with IC50 values comparable to known inhibitors like rivastigmine .
Study 1: Antiproliferative Activity
In a controlled study assessing the antiproliferative effects of the compound on various tumor cell lines, researchers utilized the MTT assay to measure cell viability post-treatment. The results indicated that the compound significantly reduced cell viability in HeLa and MCF-7 cells, supporting further exploration in clinical settings .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of this compound. The compound was subjected to kinetic analysis against AChE and BuChE, revealing competitive inhibition patterns that suggest potential therapeutic applications in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
